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Compound of Interest

Compound Name: Sulfo-Cy5.5 dUTP

Cat. No.: B15138488 Get Quote

In the realm of molecular biology and diagnostics, the precise labeling of DNA probes is

paramount for accurate and reliable experimental outcomes. Sulfo-Cy5.5 dUTP has emerged

as a valuable tool for introducing a far-red fluorescent label into DNA, offering an excellent

signal-to-noise ratio due to minimal background fluorescence in this spectral region. This guide

provides a comprehensive comparison of Sulfo-Cy5.5 dUTP with other common fluorescent

dUTP analogs, detailed protocols for enzymatic labeling, and a step-by-step spectroscopic

method to validate labeling efficiency. This information is intended to assist researchers,

scientists, and drug development professionals in making informed decisions for their specific

applications.

Comparison of Fluorescent dUTP Analogs
The choice of a fluorescent label depends on several factors, including the spectral properties

of the dye, the instrumentation available, and the experimental design. Below is a comparison

of Sulfo-Cy5.5 dUTP with other widely used fluorescent dUTP labels.
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Feature
Sulfo-Cy5.5
dUTP

Cy3-dUTP Cy5-dUTP FAM-dUTP
Texas Red-
dUTP

Excitation

Max (nm)
~673 - 684 ~550 ~649 ~492 ~586 - 595

Emission

Max (nm)
~691 - 710 ~570 ~670 ~517 ~603 - 615

Molar

Extinction

Coefficient (ε)

at λmax

(L·mol⁻¹·cm⁻¹

)

~211,000 ~150,000 ~250,000
~74,000 -

83,000
~85,000

Color Far-Red Orange Red Green Red

Key

Advantages

Low

background

fluorescence,

high signal-

to-noise ratio.

Bright and

photostable,

well-

established

dye.

Bright, far-red

emission,

suitable for

multiplexing.

[1][2]

High

quantum

yield,

compatible

with common

filter sets.[3]

Bright red

fluorescence,

good

photostability.

[4][5]

Correction

Factor

(CF260)

~0.09 ~0.08[6]
Varies by

supplier
~0.22[3]

Not readily

available

Experimental Protocols
The successful incorporation of fluorescently labeled dUTPs into DNA is typically achieved

through enzymatic methods such as Nick Translation or Polymerase Chain Reaction (PCR).

Nick Translation Labeling Protocol
Nick translation is a common method for labeling DNA probes. It utilizes DNase I to introduce

nicks in the DNA backbone, followed by the 5'→3' exonuclease and polymerase activities of E.

coli DNA Polymerase I to remove existing nucleotides and incorporate labeled ones.[7][8]
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Materials:

DNA template (1 µg)

10x Nick Translation Buffer

DNase I (diluted)

DNA Polymerase I

dNTP mix (dATP, dCTP, dGTP)

Sulfo-Cy5.5 dUTP (or other fluorescent dUTP)

Stop Buffer (e.g., 0.5 M EDTA)

Nuclease-free water

Procedure:

In a microcentrifuge tube, combine the DNA template, 10x Nick Translation Buffer, dNTP mix,

and fluorescent dUTP. Add nuclease-free water to the desired final volume.

Add diluted DNase I and DNA Polymerase I to the reaction mixture. The optimal

concentration of DNase I may need to be determined empirically.

Incubate the reaction at 15°C for 1-2 hours.

Stop the reaction by adding the Stop Buffer.

Purify the labeled DNA probe from unincorporated nucleotides using a spin column or

ethanol precipitation.

PCR Labeling Protocol
PCR-based labeling allows for the simultaneous amplification and labeling of a specific DNA

sequence. This method is highly efficient and requires less starting material compared to nick

translation.[9]
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Materials:

DNA template

Forward and reverse primers

Taq DNA Polymerase

10x PCR Buffer

dNTP mix (dATP, dCTP, dGTP)

dTTP

Sulfo-Cy5.5 dUTP (or other fluorescent dUTP)

Nuclease-free water

Procedure:

Set up a standard PCR reaction with the DNA template, primers, PCR buffer, and Taq DNA

polymerase.

In place of a standard dNTP mix, use a mix with a reduced concentration of dTTP and add

the desired amount of fluorescently labeled dUTP. A common starting point is a 1:2 to 1:4

ratio of labeled dUTP to unlabeled dTTP.

Perform PCR using standard cycling conditions appropriate for the template and primers.

After PCR, purify the labeled product to remove unincorporated primers and nucleotides

using a PCR purification kit.

Validation of Labeling Efficiency by Spectroscopy
The Degree of Labeling (DOL), which represents the number of dye molecules incorporated

per 1000 nucleotides, is a critical parameter for assessing the quality of a labeled probe. It can

be determined using UV-Vis spectroscopy by measuring the absorbance of the DNA and the

incorporated dye.
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Protocol for Determining the Degree of Labeling (DOL)
Measure the Absorbance Spectrum:

Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled DNA

solution in a quartz cuvette from 220 nm to 750 nm.

Record the absorbance at 260 nm (A260), which corresponds to the maximum

absorbance of DNA.

Record the absorbance at the maximum absorbance wavelength (λmax) of the specific

fluorescent dye (e.g., ~675 nm for Sulfo-Cy5.5).

Calculate the Concentration of the Dye and DNA:

Dye Concentration (M): [Dye] = A_dye / (ε_dye * path length) where:

A_dye is the absorbance at the dye's λmax.

ε_dye is the molar extinction coefficient of the dye at λmax (in L·mol⁻¹·cm⁻¹).

path length is the cuvette path length in cm (typically 1 cm).

Corrected DNA Absorbance: The dye also absorbs light at 260 nm, so its contribution must

be subtracted from the total A260 reading. Corrected A260 = A260_measured - (A_dye *

CF260) where:

CF260 is the correction factor for the dye at 260 nm (CF260 = ε_260_dye / ε_max_dye).

[10]

DNA Concentration (µg/mL): [DNA] = Corrected A260 * 50 µg/mL (for double-stranded

DNA)

Calculate the Degree of Labeling (DOL):

Moles of DNA: First, calculate the average molecular weight of a base pair in your DNA.

For a random sequence, this is approximately 650 g/mol . Moles of DNA base pairs =

([DNA] in g/L) / 650 g/mol Moles of nucleotides = Moles of DNA base pairs * 2
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DOL Calculation: DOL = (Moles of Dye / Moles of nucleotides) * 1000 The DOL is

expressed as the number of dye molecules per 1000 nucleotides.

Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key

workflows described in this guide.
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Caption: Experimental workflow for DNA labeling and validation.
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Caption: Flowchart for Degree of Labeling (DOL) calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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